molecular formula C19H18O2 B10885831 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one CAS No. 25960-26-3

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one

Cat. No.: B10885831
CAS No.: 25960-26-3
M. Wt: 278.3 g/mol
InChI Key: MMVJJVYMEZCERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is a high-purity chemical compound featuring a 2-cyclohexen-1-one core substituted with 4-methoxyphenyl and phenyl groups. This α,β-unsaturated ketone scaffold is a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 2-cyclohexen-1-one structure are recognized as key intermediates in the synthesis of various chemical products, including pharmaceuticals and fragrances . Specifically, cyclohexenone derivatives have been investigated for a range of biological activities, such as anti-inflammatory, analgesic, antioxidant, antitumor, and anticancer properties, making them valuable scaffolds in drug discovery programs . The crystal structures of analogous compounds show that the cyclohexene ring often adopts an envelope conformation, and molecular packing can be stabilized by intermolecular interactions like C–H⋯π bonds, which can be relevant for materials science applications . This product, this compound, is provided for research purposes as a building block for developing novel therapeutic agents or functional materials. It is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25960-26-3

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O2/c1-21-19-9-7-15(8-10-19)17-11-16(12-18(20)13-17)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3

InChI Key

MMVJJVYMEZCERX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)CC(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation with Grignard Reagents

The cyclocondensation of cyclohexane-1,3-dione with organometallic reagents represents a foundational approach for synthesizing 3-substituted cyclohexenones. For 3-(4-methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, this method involves reacting cyclohexane-1,3-dione with a 4-methoxyphenylmagnesium bromide Grignard reagent in toluene under Dean-Stark conditions. p-Toluenesulfonic acid (p-TsOH) catalyzes the dehydration of the intermediate diol to form the cyclohexenone ring .

Reaction Conditions and Yield

  • Reagents : Cyclohexane-1,3-dione (1.12 g, 10 mmol), 4-methoxyphenylmagnesium bromide (11 mmol), p-TsOH (5 mol%), toluene (150 mL).

  • Procedure : Reflux for 3 hours under Dean-Stark trap to remove water, followed by solvent evaporation and purification via silica gel chromatography (hexanes/EtOAc gradient).

  • Yield : 64% isolated yield as a yellow crystalline solid .

This method’s limitations include the need for anhydrous conditions and stoichiometric Grignard reagents, which complicate scalability. However, its straightforward execution makes it a preferred choice for small-scale syntheses.

Aldol Condensation of Chalcone Derivatives

A higher-yielding route leverages aldol condensation between chalcone precursors and ethyl acetoacetate. This one-pot synthesis forms the 3,5-diarylcyclohexenone scaffold through base-mediated cyclization. For the target compound, 4-methoxybenzaldehyde and acetophenone undergo Claisen-Schmidt condensation to form the chalcone intermediate, which subsequently reacts with ethyl acetoacetate under alkaline conditions .

Optimized Protocol

  • Reagents : Chalcone (10 mmol), ethyl acetoacetate (12 mmol), NaOH (0.29 g), ethanol (10 mL).

  • Procedure : Reflux in ethanol for 2–5 hours, followed by aqueous workup and column chromatography.

  • Yield : 87% isolated yield after purification .

This method’s advantages include operational simplicity and compatibility with diverse aryl aldehydes. However, the requirement for strongly basic conditions may limit substrate compatibility with acid-sensitive functional groups.

Comparative Analysis of Synthetic Methods

MethodConditionsYieldAdvantagesLimitations
Cyclocondensation Reflux, Grignard reagent64%Simple setup, crystalline productAnhydrous requirements, moderate yield
Aldol Condensation Alkaline reflux87%High yield, one-pot synthesisBase-sensitive substrates incompatible
Pd-Catalyzed O₂, Pd(TFA)₂, 80°C~60–70%Direct oxidationCostly catalysts, specialized equipment
Microwave 135°C, 30 min86%Rapid kineticsLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst can yield the corresponding cyclohexanone derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Cyclohexanone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one exhibits significant anticancer properties. A study utilizing the MTT assay showed that this compound effectively inhibited cell viability in various cancer cell lines, notably the MCF-7 breast cancer cell line. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity:

Concentration (μg/ml)% Cell Viability
15.649.2
7.850.79

This compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer drug .

Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Using the DPPH radical scavenging method, it was found to have a scavenging activity significantly higher than that of ascorbic acid, suggesting its potential in treating oxidative stress-related conditions:

CompoundDPPH Scavenging Activity (%)Comparison
This compoundHighHigher than ascorbic acid
Ascorbic AcidModerateStandard reference

These antioxidant properties may contribute to its therapeutic effects in various diseases associated with oxidative damage .

Neuroprotective Effects
Studies have indicated that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to reduce oxidative stress is crucial in protecting neuronal cells from damage .

Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest that it may inhibit the growth of certain bacterial strains. This aspect is particularly relevant for developing new antimicrobial agents amidst rising antibiotic resistance .

Industrial Applications

In addition to its medicinal uses, this compound has applications in various industrial sectors:

  • Pharmaceutical Industry : It serves as a reference standard in drug formulation and testing.
  • Chemical Synthesis : Utilized as an intermediate in synthesizing other complex organic compounds.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A research team synthesized this compound and assessed its efficacy against MCF-7 cells, reporting significant inhibition of cell proliferation at low concentrations .
  • Toxicological Evaluation : Another study examined the toxicity profile of related cyclohexenone derivatives, noting mild to moderate toxic effects on liver and kidney tissues at higher doses, emphasizing the need for careful dosage regulation in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name R3 Substituent R5 Substituent Molecular Weight (g/mol) Key Properties/Activities
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one 4-Methoxyphenyl Phenyl 284.35 Not reported
5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one Phenyl 4-Methylphenyl 268.35 Crystallographic data (envelope conformation)
3-(5-Chloro-2-hydroxyanilino)-5-(4-chlorophenyl)cyclohex-2-en-1-one 5-Chloro-2-hydroxyanilino 4-Chlorophenyl 338.22 Potential analgesic/anti-inflammatory
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one 2-Hydroxy-4-methoxyphenyl 3,4-Methylenedioxyphenyl 338.36 Antioxidant (inferred from analogues)
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Methyl 4-Methylphenyl 202.29 C-H···π interactions in crystal packing

Key Observations:

Electron-Donating vs. Chlorine substituents (e.g., in 3-(5-chloro-2-hydroxyanilino)-5-(4-chlorophenyl)cyclohex-2-en-1-one) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Conformational and Crystallographic Differences: In 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone, the cyclohexenone ring adopts an envelope conformation with equatorial substituents, stabilized by C-H···O hydrogen bonds and C-H···π interactions . Similar conformations are likely in the main compound, though bulkier substituents (e.g., phenyl vs. methyl) may alter packing efficiency.

Antioxidant and Anti-Inflammatory Potential

  • Chalcone Analogues : Compounds with methoxy and hydroxy groups on phenyl rings (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit strong antioxidant and anti-inflammatory activities in PC12 cells . The 4-methoxyphenyl group in the main compound may confer similar antioxidant properties, though direct evidence is lacking.

Antihypertensive Activity

  • Chlorophenyl-substituted cyclohexenones (e.g., 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one) demonstrate α₁-adrenergic receptor blockade, reducing blood pressure in rat models . While the main compound lacks chlorine, its methoxyphenyl group may modulate receptor interactions differently.

Biological Activity

3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, a compound belonging to the cyclohexenone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a cyclohexenone core with methoxy and phenyl substituents, contributing to its unique biological profile. The structural formula can be represented as follows:

C18H18O\text{C}_{18}\text{H}_{18}\text{O}

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The compound's ability to neutralize reactive oxygen species (ROS) is crucial in mitigating cellular damage caused by oxidative stress.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines. The growth inhibition values (IC50) for these cell lines were found to be within the micromolar range, indicating potent activity:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
A54926

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that require further exploration.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, positioning it as a potential therapeutic candidate for inflammatory diseases .

Toxicological Evaluation

A recent study assessed the acute and sub-acute toxicity of this cyclohexenone derivative. The results indicated no significant acute toxicity at doses up to 500 mg/kg, although mild histopathological changes were observed in liver and kidney tissues after prolonged exposure. Biochemical markers such as blood urea nitrogen (BUN) and random blood glucose levels showed significant changes, warranting further investigation into the compound's safety profile .

Case Studies

  • Antioxidant Study : In a controlled experiment, the compound was tested for its ability to scavenge DPPH radicals. Results showed a dose-dependent increase in radical scavenging activity, confirming its potential as an antioxidant agent.
  • Cancer Cell Line Study : A series of experiments using MTT assays demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer cell lines, reinforcing its role as a promising anticancer agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one, and how do solvent/catalyst choices influence yield?

The synthesis of structurally similar cyclohexenone derivatives (e.g., 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one) often requires precise control of temperature, solvent polarity, and catalyst selection. For example, dichloromethane and ethanol are common solvents for such reactions, while acidic or basic catalysts can alter reaction kinetics and regioselectivity . To optimize yield, systematic screening of solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids) is recommended, coupled with real-time monitoring via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural conformation?

X-ray crystallography (as applied to 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) provides definitive structural confirmation, while NMR (¹H/¹³C) and FT-IR are critical for functional group analysis . For purity assessment, HPLC with UV detection or GC-MS is preferred, especially when analyzing byproducts from synthetic steps. Differential Scanning Calorimetry (DSC) can further validate thermal stability .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

Stability studies should mimic real-world lab conditions:

  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to detect photodegradation.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Humidity : Accelerated aging tests in humidity chambers (e.g., 40°C/75% RH) paired with HPLC can track hydrolysis or oxidation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

For antimicrobial screening, use standardized microdilution assays (e.g., against E. coli or S. aureus). Anticancer potential can be assessed via MTT assays on cancer cell lines, comparing IC₅₀ values to reference drugs. Ensure solvent controls (e.g., DMSO) to avoid false positives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. Molecular docking (using software like Discovery Studio) against target proteins (e.g., kinases) can prioritize experimental testing by estimating binding energies and interaction patterns .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity or spectral results)?

  • Reproducibility checks : Verify synthetic protocols (e.g., stoichiometry, purification steps) and instrument calibration.
  • Sample degradation : Monitor stability during assays (e.g., NMR time-course studies) to rule out decomposition .
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to identify outliers or confounding variables in bioactivity datasets .

Q. How can multistep synthetic routes be designed to incorporate functional groups for enhanced pharmacological properties?

Adopt convergent synthesis strategies, as seen in (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl) late in the synthesis to maintain regioselectivity. Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive moieties .

Q. What advanced techniques validate non-linear optical (NLO) properties for material science applications?

Hyper-Rayleigh scattering (HRS) or Z-scan techniques can measure second/third-order NLO coefficients. Correlate results with crystallographic data (e.g., non-centrosymmetric packing) to establish structure-property relationships .

Q. How do substituents on the cyclohexenone ring influence electronic properties and intermolecular interactions?

  • Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity, altering reaction pathways in nucleophilic additions.
  • Electron-donating groups (e.g., -OCH₃): Enhance resonance stabilization, affecting π-π stacking in crystal lattices.
    Use Hammett constants (σ) and cyclic voltammetry to quantify electronic effects .

Q. What experimental designs minimize bias in structure-activity relationship (SAR) studies?

  • Blinded assays : Randomize compound testing orders to eliminate observer bias.
  • Dose-response gradients : Test multiple concentrations to ensure linearity.
  • Positive/Negative controls : Include known inhibitors and solvent-only samples to validate assay robustness .

Methodological Notes

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent recycling) to align with sustainability goals .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) to confirm novel findings .
  • Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) as outlined in laboratory guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.